Superior Biocatalytic Conversion Yield Compared to 3'-Methoxyacetophenone Using Engineered Enzyme Mutants
In an engineered enzyme system, 2-(3-Methylphenyl)acetophenone (referred to as 3'-methylacetophenone in the study) demonstrates a significantly higher conversion yield compared to its methoxy analog when reduced by a specific triple mutant of Thermoanaerobacter ethanolicus alcohol dehydrogenase (TeSADH). The data show that the /C295A/I86A mutant converts the methylated substrate with a 1.7-fold higher yield than the 3'-methoxyacetophenone derivative [1].
| Evidence Dimension | Asymmetric reduction yield to chiral alcohol |
|---|---|
| Target Compound Data | 87% yield to (R)-1-(3-methylphenyl)-ethanol |
| Comparator Or Baseline | 3'-methoxyacetophenone: 1.7-fold lower yield |
| Quantified Difference | 1.7-fold higher yield for the methylated substrate |
| Conditions | Biocatalytic reduction using TeSADH /C295A/I86A triple mutant in a large-scale bioreduction process [1]. |
Why This Matters
For researchers procuring a substrate for the production of chiral alcohols via enzymatic reduction, selecting 2-(3-Methylphenyl)acetophenone over the 3'-methoxy analog can lead to a 1.7-fold increase in product yield, significantly improving process efficiency.
- [1] Amos K. Dwamena, Robert S. Phillips, Chang Sup Kim. (2019). Engineering of Thermoanaerobacter ethanolicus Alcohol Dehydrogenase for Enhanced Substrate Specificity and Thermal Stability. Journal of Microbiology and Biotechnology, 29(3), 373-381. View Source
